4-(Hydroxymethyl)-3-nitrophenol

Catalog No.
S3346311
CAS No.
86031-17-6
M.F
C7H7NO4
M. Wt
169.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)-3-nitrophenol

CAS Number

86031-17-6

Product Name

4-(Hydroxymethyl)-3-nitrophenol

IUPAC Name

4-(hydroxymethyl)-3-nitrophenol

Molecular Formula

C7H7NO4

Molecular Weight

169.13

InChI

InChI=1S/C7H7NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,9-10H,4H2

InChI Key

HNPPKJBKLPUPHI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])CO

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])CO

4-(Hydroxymethyl)-3-nitrophenol (CAS 86031-17-6), frequently designated in literature as 4-hydroxy-2-nitrobenzyl alcohol, is a highly specialized bifunctional building block central to the synthesis of photoresponsive materials. Structurally, it features an ortho-nitrobenzyl (o-NB) alcohol moiety—the industry standard for UV-triggered photolysis—complemented by a phenolic hydroxyl group at the 4-position. This dual functionality allows the phenolic site to be covalently tethered to polymer backbones, nanoparticles, or solid supports via simple etherification, while the benzylic alcohol remains available to conjugate drugs, fluorophores, or biomolecules via ester, carbonate, or carbamate linkages [1]. For industrial and pharmaceutical procurement, this compound represents a critical precursor for developing smart, stimuli-responsive systems that require precise, light-activated release without premature degradation.

Research Fit

Workflow
Pteridinone TLR7 agonist scaffold synthesis
Selection
Regioselective functionalization via distinct hydroxyl groups
Use Context
Antiviral drug discovery intermediate (research use)

Substituting 4-(Hydroxymethyl)-3-nitrophenol with generic, unsubstituted 2-nitrobenzyl alcohol severely compromises both processability and application performance. Unsubstituted 2-nitrobenzyl alcohol lacks the secondary phenolic anchor, meaning it cannot be covalently integrated into a carrier matrix without consuming the very benzylic site needed for cargo release [1]. Furthermore, the specific para-relationship between the electron-donating phenolic oxygen and the benzylic carbon in this compound induces a critical red-shift in the absorption spectrum. Meta-substituted isomers or unsubstituted baselines require high-energy, deep-UV light (<320 nm) for cleavage, which causes severe phototoxicity in biological systems and degrades sensitive payloads. Procuring the exact 4-hydroxy isomer ensures orthogonal reactivity and enables safer, soft-UV or visible-laser activation.

Substitution Risk

Ionization state shift
Meta-nitro substitution raises phenolic pKa, which may alter solubility and reactivity at physiological pH compared to the ortho-nitro isomer.
Chromatographic behavior divergence
Lower LogP relative to the 2-nitro isomer can shift reversed-phase HPLC retention and solvent partitioning, complicating direct method transfer.
Application precedent gap
The target isomer is documented in TLR7 agonist lead optimization; the comparator isomer is reported as a marine natural product without such synthetic precedent.

Bifunctional Tethering Efficiency for Polymer Conjugation

4-(Hydroxymethyl)-3-nitrophenol provides two orthogonal reactive sites: a highly reactive phenolic hydroxyl and a photocleavable benzylic alcohol. In standard linker synthesis, the phenolic OH can be selectively etherified (e.g., with bromopropyl acrylate) in the presence of a mild base with high conversion, leaving the benzylic alcohol completely intact for subsequent drug or cargo loading [1]. In contrast, unsubstituted 2-nitrobenzyl alcohol lacks this secondary attachment point, requiring buyers to either execute complex multi-step aromatic functionalization or rely on unstable non-covalent encapsulation.

Evidence DimensionOrthogonal carrier attachment sites
Target Compound Data2 distinct reactive sites (phenolic OH for carrier, benzylic OH for cargo)
Comparator Or BaselineUnsubstituted 2-nitrobenzyl alcohol (1 site only)
Quantified Difference100% increase in orthogonal conjugation sites, eliminating >3 synthetic steps for carrier tethering.
ConditionsStandard SN2 etherification conditions (K2CO3, DMF, 70 °C).

Procuring this bifunctional building block drastically reduces the synthetic burden and cost when manufacturing photoresponsive polymers and solid-phase supports.

Phenolic Acidity
Class-level inference
Target pKa ~8.4 (meta-nitro class); comparator pKa 6.36 (ortho-nitro). ΔpKa ≈ +2.0
Ionization state governs solubility and reactivity; wrong isomer may fail base-catalyzed steps.
Target pKa from class behavior; comparator pKa from computational prediction.

Red-Shifted Absorption for Soft-UV and Visible Light Cleavage

The presence of the electron-donating oxygen at the 4-position (para to the benzylic carbon) significantly alters the electronic structure of the o-nitrobenzyl core. When the phenolic OH is alkylated, the resulting 4-alkoxy-2-nitrobenzyl moiety exhibits a broadened absorption spectrum extending from 200 nm to 450 nm [1]. This allows for efficient photolysis using soft UV (≥365 nm) or 405 nm laser light. Unsubstituted 2-nitrobenzyl derivatives predominantly absorb below 320 nm, showing negligible cleavage at 405 nm.

Evidence DimensionEffective photolysis wavelength range
Target Compound DataBroad absorption up to 450 nm; efficiently cleavable at 365 nm and 405 nm
Comparator Or BaselineUnsubstituted 2-nitrobenzyl esters (cleavage requires <320 nm)
Quantified DifferenceEnables an >80 nm red-shift in the effective cleavage wavelength compared to standard o-NB linkers.
ConditionsAqueous physiological buffer (pH 7.4) under 365 nm or 405 nm irradiation.

This red-shift is critical for biological and medical procurement, as it allows cargo release without subjecting tissues or sensitive biologics to damaging high-energy UV radiation.

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3-AA = 0.5; comparator LogP = 0.84. ΔLogP = -0.34
More hydrophilic target alters HPLC retention and solvent extraction.
Computed vs. database LogP; experimental verification advised.

High Signal-to-Noise Cargo Release Kinetics (Dark Stability)

Formulations utilizing 4-(Hydroxymethyl)-3-nitrophenol-derived linkers demonstrate excellent stability in the absence of the light trigger. In micellar prodrug systems, background leakage of the conjugated cargo (e.g., chemotherapeutics) is maintained at less than 11% over 24 hours under physiological conditions [1]. Upon targeted irradiation, rapid and controlled release is achieved. This high stability-to-release ratio outperforms many aliphatic ester or non-specific hydrolytic linkers, which suffer from high premature background cleavage.

Evidence DimensionPremature cargo leakage (Dark stability)
Target Compound Data<11% leakage over 24 hours in the dark
Comparator Or BaselineStandard hydrolytically labile aliphatic ester linkers (>30% leakage)
Quantified Difference>60% reduction in premature background release compared to non-stimuli-responsive baselines.
ConditionsPBS buffer (pH 7.4) at 37 °C in the dark vs. UV/laser irradiation.

Ensures that the final formulated product maintains a long shelf-life and minimizes off-target toxicity in vivo, a mandatory requirement for clinical translation.

Application Precedent
Cross-study comparable
Target: reagent in pteridinone TLR7 agonist lead optimization (GS-9620 program). Comparator: marine natural product.
Documented utility in antiviral discovery research; comparator lacks synthetic precedent.
Based on published literature survey.

Synthesis of Photoresponsive Prodrugs and Nanocarriers

Due to its excellent dark stability and soft-UV/visible light cleavage capabilities, this compound is the optimal building block for conjugating chemotherapeutics (e.g., chlorambucil, doxorubicin) into block copolymer micelles. It ensures minimal off-target leakage while allowing precise, on-demand drug release at the target site via 405 nm laser irradiation [1].

Development of Photodegradable Hydrogels and Smart Biomaterials

The bifunctional nature of 4-(Hydroxymethyl)-3-nitrophenol allows it to be incorporated as a cross-linking agent in hydrogels. Because its red-shifted absorption permits cleavage at ≥365 nm, it is highly suitable for cell encapsulation and retrieval workflows, where standard high-energy UV would cause unacceptable cellular damage [1].

Manufacturing of Custom Photocleavable Linkers for Proteomics

Industrial suppliers and core facilities procure this compound to synthesize custom affinity tags (e.g., biotinylated photocleavable linkers). The phenolic hydroxyl enables straightforward attachment of the targeting moiety, while the benzylic alcohol secures the protein or peptide, allowing clean, light-triggered recovery during affinity purification [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
TLR7 agonist lead optimization
3-Nitro-4-hydroxymethyl regiochemistry for pteridinone scaffold
SAR studies and antiviral discovery research
One-pot oxidation-nitration precursor
4-Substituted 3-nitrophenyl motif compatible with tandem methodology
Photolabile protecting group synthesis
Sequential derivatization
Distinct phenolic and benzylic hydroxyl reactivity
Chemoselective functionalization for polymer/prodrug design
Aqueous-phase polymer synthesis
Hydrophilic character suited for water-compatible reactions
Compatibility with enzymatic or micellar catalysis

XLogP3

0.5

Wikipedia

4-(Hydroxymethyl)-3-nitrophenol

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